molecular formula C28H18ClNO7 B11644565 2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9H-xanthene-9-carboxylate

2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9H-xanthene-9-carboxylate

Cat. No.: B11644565
M. Wt: 515.9 g/mol
InChI Key: HFAVNMHNMXHBLG-UHFFFAOYSA-N
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Description

2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9H-xanthene-9-carboxylate is a complex organic compound that features a xanthene core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the chloro, nitro, and phenoxy groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9H-xanthene-9-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Chlorination: The substitution of a hydrogen atom with a chlorine atom using chlorine gas or a chlorinating agent like thionyl chloride.

    Phenoxy Formation: The reaction of the chlorinated nitrophenol with a phenol derivative to form the phenoxy group.

    Xanthene Formation: The cyclization of the intermediate compound to form the xanthene core structure.

    Esterification: The final step involves the esterification of the xanthene derivative with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9H-xanthene-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Hydroxyl Derivatives: Formed by the oxidation of the phenoxy group.

    Substituted Derivatives: Formed by the substitution of the chloro group with various nucleophiles.

Scientific Research Applications

2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9H-xanthene-9-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core structure.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9H-xanthene-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins and enzymes, potentially inhibiting their activity or altering their function. The xanthene core structure may also contribute to its ability to act as a fluorescent probe, enabling the visualization of biological processes.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene derivative used as a fluorescent probe.

    Rhodamine: A xanthene-based dye with applications in fluorescence microscopy.

    Eosin: A xanthene dye used in histology for staining tissues.

Uniqueness

2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9H-xanthene-9-carboxylate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the chloro and nitro groups, in particular, allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C28H18ClNO7

Molecular Weight

515.9 g/mol

IUPAC Name

[2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl] 9H-xanthene-9-carboxylate

InChI

InChI=1S/C28H18ClNO7/c29-18-11-14-26(22(15-18)30(33)34)36-19-12-9-17(10-13-19)23(31)16-35-28(32)27-20-5-1-3-7-24(20)37-25-8-4-2-6-21(25)27/h1-15,27H,16H2

InChI Key

HFAVNMHNMXHBLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OCC(=O)C4=CC=C(C=C4)OC5=C(C=C(C=C5)Cl)[N+](=O)[O-]

Origin of Product

United States

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